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molecular formula C15H19BrClNO3 B8741235 Tert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate

Tert-butyl 2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate

Cat. No. B8741235
M. Wt: 376.67 g/mol
InChI Key: TWEHMTNLUYTUQU-UHFFFAOYSA-N
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Patent
US09029370B2

Procedure details

To a stirred solution of tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate (12.7 g) and triethylamine (6.72 ml) in THF (150 ml) at 0-5° C. was added dropwise methanesulfonyl chloride (2.76 ml). The reaction mixture was then stirred at room temperature for 1 hour to afford a white suspension. The reaction mixture was then filtered to remove triethylamine hydrochloride, washing the filter with THF (20 ml). The filtrate was cooled to 0-5° C. and potassium 2-methyl-2-butoxide (28.4 ml, 1.7 M solution in toluene) was added. The reaction mixture was stirred at room temperature for 30 min and then poured into EtOAc and extracted sequentially with dilute aq. HCl, water and saturated brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel; gradient: 0% to 50% EtOAc in hexanes) to afford tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)morpholine-4-carboxylate (9.32 g, 77%) as a yellow oil. MS (ISP): 324.0 ([{81Br37Cl}M+H—C4H8]+), 321.9 ([{79Br37Cl/81Br35Cl}M+H—C4H8]+), 319.8 ([{79Br35Cl}M+H—C4H8]+).
Name
tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:21])[CH2:9][N:10]([CH2:18][CH2:19]O)[C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:4][C:3]=1[Cl:22].C(N(CC)CC)C.CS(Cl)(=O)=O>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[O:21][CH2:19][CH2:18][N:10]([C:11]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:17])[CH2:9]2)=[CH:4][C:3]=1[Cl:22]

Inputs

Step One
Name
tert-butyl (RS)-2-(4-bromo-3-chlorophenyl)-2-hydroxyethyl(2-hydroxyethyl)carbamate
Quantity
12.7 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(CN(C(OC(C)(C)C)=O)CCO)O)Cl
Name
Quantity
6.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.76 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford a white suspension
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
WASH
Type
WASH
Details
washing the
FILTRATION
Type
FILTRATION
Details
filter with THF (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
potassium 2-methyl-2-butoxide (28.4 ml, 1.7 M solution in toluene) was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
poured into EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted sequentially with dilute aq. HCl, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel; gradient: 0% to 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.32 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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